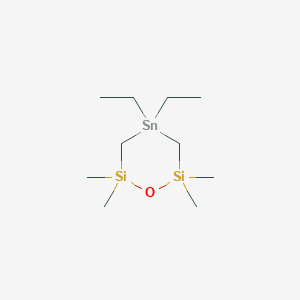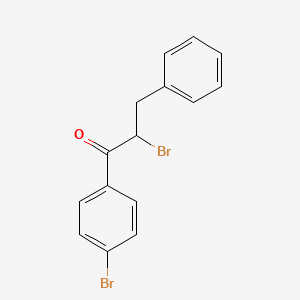
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is a brominated ketone with the molecular formula C15H12Br2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone . This method is efficient and versatile, allowing for the preparation of various alpha-bromoketones under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the bromination of appropriate precursors in the presence of brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of a phenyl group.
2-Bromo-1-phenylpropane: Lacks the carbonyl group present in 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-.
2-Bromo-4’-methylacetophenone: Contains a methyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is unique due to its combination of bromine atoms and a carbonyl group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
59824-91-8 |
|---|---|
Fórmula molecular |
C15H12Br2O |
Peso molecular |
368.06 g/mol |
Nombre IUPAC |
2-bromo-1-(4-bromophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H12Br2O/c16-13-8-6-12(7-9-13)15(18)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Clave InChI |
ZAUKHUITJVPXHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


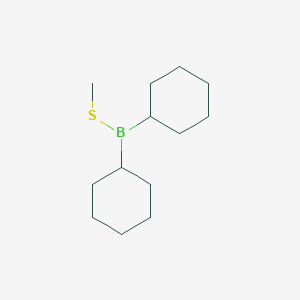


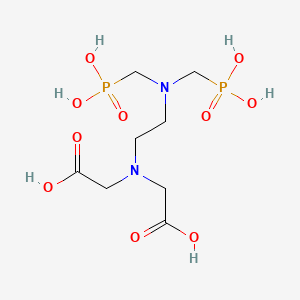
![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
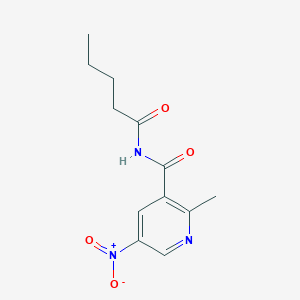


![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
